Azido-PEG10-NHS ester is classified under PEG linkers, which are widely used in biochemistry and medicinal chemistry for enhancing the solubility and stability of therapeutic agents. It is particularly noted for its application in drug delivery systems and the development of antibody-drug conjugates. The compound is commercially available from various suppliers, including BOC Sciences and MedChemExpress .
The synthesis of Azido-PEG10-NHS ester typically involves the reaction of a PEG derivative with an N-hydroxysuccinimide ester. This process can be achieved using standard organic synthesis techniques, ensuring that the azide group is preserved during the reaction.
Azido-PEG10-NHS ester has a complex structure characterized by its long hydrophilic PEG chain and reactive moieties.
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChI=1S/C27H48N4O14/c28-30-29-4-6-36-8-10-38-12-14-40-16-18-42-20-22-44-24-23-43-21-19-41-17-15-39-13-11-37-9-7-35-5-3-27(34)45-31-25(32)1-2-26(31)33/h1-24H2
The presence of both azide and NHS ester groups enables the compound's utility in bioconjugation reactions, particularly through bioorthogonal reactions like copper-catalyzed azide-alcyne cycloaddition.
Azido-PEG10-NHS ester participates in several important chemical reactions:
The reaction conditions for these transformations often require optimization regarding pH, temperature, and catalyst concentration to achieve high yields and purity.
The mechanism by which Azido-PEG10-NHS ester functions involves its ability to selectively react with target biomolecules:
Azido-PEG10-NHS ester appears as a pale yellow or colorless oily matter. It has a high solubility in organic solvents such as dichloromethane, dimethylformamide, and dimethyl sulfoxide .
The compound exhibits:
These properties are crucial for its application in laboratory settings and pharmaceutical formulations.
Azido-PEG10-NHS ester finds extensive use in various scientific fields:
Azido-PEG10-NHS ester (CAS 2801772-86-9) is a heterobifunctional crosslinker featuring a precise molecular architecture. Its chemical formula is C₂₇H₄₈N₄O₁₄, with a molecular weight of 652.69 g/mol [2] [7]. The molecule comprises three distinct regions:
Table 1: Structural Characteristics of Azido-PEG10-NHS Ester
Component | Chemical Properties | Functional Role |
---|---|---|
NHS ester | Electrophilic carbonyl group (δ⁺) | Amine-reactive conjugation |
PEG10 spacer | Hydrophilic (logP ≈ -4.2); 44.4 Å length | Solubility enhancement; steric flexibility |
Azide group | High dipole moment (∼3.1 D); kinetic stability | Click chemistry partner |
The PEG10 spacer significantly enhances aqueous solubility (≥50 mg/mL in PBS) and reduces aggregation, while providing a 35-40 Å separation between conjugated molecules. Physical state varies between colorless to light yellow liquid or solid powder depending on storage conditions, with purity typically >95% by HPLC [4] [6].
The development of Azido-PEG10-NHS ester represents a convergence of three key technological advances:
PROTAC Technology Emergence: The rise of proteolysis-targeting chimeras (PROTACs) created demand for specialized linkers. Azido-PEG10-NHS ester enabled modular assembly of heterobifunctional degraders by connecting E3 ligase ligands to target protein binders, leveraging the PEG spacer’s optimal length for ternary complex formation [2] [3]. PROTACs exploit the ubiquitin-proteasome system, where the linker’s length critically influences degradation efficiency.
Endogenous Delivery Systems: Parallel work on PEG10-based endogenous virus-like particles (eVLPs) demonstrated that PEGylated structures facilitate intracellular delivery of therapeutic cargo. Researchers recognized Azido-PEG10-NHS ester’s potential for functionalizing eVLPs with targeting ligands via azide-alkyne click chemistry [5]. This enabled precise surface engineering of delivery vehicles for cell-specific targeting.
Table 2: Evolution of PEG-Based Azide Linkers
Generation | Representative Linker | Limitations | Innovation |
---|---|---|---|
First-gen | Azido-PEG4-NHS | Short spacer (∼15 Å); limited flexibility | Introduced PEG spacers |
Second-gen | Azido-PEG8-NHS | Moderate solubility | Extended length for reduced steric hindrance |
Current-gen | Azido-PEG10-NHS | - | Optimized 44.4 Å spacer; enhanced biocompatibility |
Azido-PEG10-NHS ester excels as a molecular bridge between biological and synthetic components through three primary mechanisms:
A. Biomolecule-Polymer ConjugationThe NHS ester moiety covalently attaches to lysine residues or N-termini of proteins, while the azide enables subsequent functionalization with synthetic polymers or surfaces. This dual functionality was instrumental in developing:
B. Targeted Vaccine DeliveryRecent innovations exploit this linker for engineering advanced vaccine platforms:
C. PROTAC Assembly and DeliveryAs a PROTAC linker, Azido-PEG10-NHS ester enables a two-step assembly process:
Table 3: Commercial Specifications and Research Applications
Supplier | Purity | Form | Key Applications Cited |
---|---|---|---|
MedChemExpress | >98% | Liquid (colorless-yellow) | PROTAC synthesis; click chemistry reagents |
BroadPharm | Reagent grade | Liquid | Protein labeling; oligonucleotide modification |
CD Bioparticles | 98% | Solid powder | ADC development; nanoparticle functionalization |
Creative Biolabs | 95% | - | Non-cleavable antibody-drug conjugates |
Concluding Remarks
Azido-PEG10-NHS ester represents a sophisticated tool in the bioconjugation arsenal, enabling previously inaccessible architectures in chemical biology. Its evolution parallels critical advances in targeted therapeutics, particularly PROTACs and intelligent vaccine design. Future applications will likely exploit its unique spacer properties for engineering spatially defined biomolecular complexes, advancing toward precision medicine paradigms.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9